1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Overview
Description
The compound “1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea” is a urea derivative with a piperidine ring and a fluorophenyl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets . The piperidine ring is a common feature in many pharmaceuticals, contributing to their lipophilicity and enhancing their ability to cross biological membranes . The fluorophenyl group can enhance the metabolic stability and bioavailability of the compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a central urea group, with a piperidine ring and a fluorophenyl group attached. The presence of the fluorine atom could influence the electronic properties of the phenyl ring, potentially affecting its reactivity .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis to yield the corresponding amine and carbamic acid . The presence of the fluorine atom on the phenyl ring could also influence its reactivity in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the urea group could enhance its solubility in water, while the piperidine and fluorophenyl groups could enhance its lipophilicity .Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase
- 1,3-Disubstituted ureas with a piperidyl moiety, including compounds related to 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea, have been studied as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors showed substantial improvements in pharmacokinetic parameters and demonstrated a significant increase in potency in reducing hyperalgesia in an inflammatory pain model in mice, compared to previous inhibitors (Rose et al., 2010).
Antidepressant Potential
- Research indicates that unsymmetrical ureas, including those structurally similar to this compound, have been evaluated as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, potentially leading to new approaches in treating depression (Matzen et al., 2000).
Orexin-1 Receptor Antagonism
- Compounds structurally related to this compound have been explored for their role in modulating feeding, arousal, stress, and drug abuse. The effects of selective antagonists at orexin-1 receptor (OX1R) suggest potential applications in treating binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).
Acetylcholinesterase Inhibition
- A series of compounds including 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally similar to this compound, have been synthesized and assessed for antiacetylcholinesterase activity. These compounds showed promise as potential treatments for conditions like Alzheimer's disease due to their inhibitory activities on acetylcholinesterase (Vidaluc et al., 1995).
Interaction with Fluoride Ions
- Research involving 1,3-bis(4-nitrophenyl)urea, a compound related to this compound, has shown interesting hydrogen-bonding interactions with fluoride ions, leading to potential applications in understanding and utilizing urea-fluoride interactions in various chemical processes (Boiocchi et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-piperidin-4-ylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAONUYLBSXAIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.